molecular formula C9H6Cl2O3 B8544612 Methyl 2,4-dichloro-3-formylbenzoate

Methyl 2,4-dichloro-3-formylbenzoate

Cat. No.: B8544612
M. Wt: 233.04 g/mol
InChI Key: YYNDTSNUQWSZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dichloro-3-formylbenzoate is a chlorinated aromatic ester characterized by a benzoate backbone substituted with two chlorine atoms at positions 2 and 4, a formyl group (-CHO) at position 3, and a methyl ester (-COOCH₃) at position 1. Its molecular formula is C₉H₅Cl₂O₃, with a molecular weight of 247.03 g/mol (calculated from HRMS data in ). This compound is synthetically significant due to its reactive formyl group, which enables further functionalization, and its chlorinated aromatic system, which enhances stability and influences electronic properties. It is typically synthesized via low-temperature lithiation reactions, as seen in the preparation of its tert-butyl analog (discussed below).

Properties

Molecular Formula

C9H6Cl2O3

Molecular Weight

233.04 g/mol

IUPAC Name

methyl 2,4-dichloro-3-formylbenzoate

InChI

InChI=1S/C9H6Cl2O3/c1-14-9(13)5-2-3-7(10)6(4-12)8(5)11/h2-4H,1H3

InChI Key

YYNDTSNUQWSZEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Compounds

tert-Butyl 2,4-Dichloro-3-Formylbenzoate (Structural Analog)

Key Differences :

  • Ester Group: The tert-butyl ester (C₁₁H₁₃Cl₂O₂) has a bulkier tert-butyl (-OC(CH₃)₃) group instead of the methyl ester (-COOCH₃).
  • Synthetic Route : Both compounds are synthesized using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at temperatures below −70°C. However, the tert-butyl variant may exhibit slower reaction kinetics due to steric effects during esterification.
  • Applications : The tert-butyl derivative is often used in pre-clinical pharmaceutical research (e.g., as a precursor for inverse agonists), while the methyl ester’s smaller size may favor applications in catalysis or polymer chemistry.
Table 1: Structural Comparison
Property Methyl 2,4-Dichloro-3-Formylbenzoate tert-Butyl 2,4-Dichloro-3-Formylbenzoate
Molecular Formula C₉H₅Cl₂O₃ C₁₁H₁₃Cl₂O₂
Molecular Weight (g/mol) 247.03 259.13
Ester Group -COOCH₃ -COO(C(CH₃)₃)
Synthetic Conditions LDA/THF, <−70°C LDA/THF, <−70°C

Chlorinated Benzoate Derivatives

Dehydroabietic Acid Methyl Ester
  • Structure: A diterpenoid methyl ester with a fused tricyclic system and a single chlorine substitution ().
  • Comparison : Unlike this compound, this compound lacks a formyl group and aromatic chlorination. Its biological activity (e.g., antimicrobial) derives from its diterpene骨架, whereas the target compound’s reactivity is driven by its electron-deficient aromatic ring.
4-Chlorobenzophenone (Impurity Analog)
  • Structure : A diaryl ketone with a single chlorine substituent ().
  • Comparison : The absence of an ester and formyl group limits its utility in esterification or aldehyde-based reactions. However, both compounds share chlorine-induced electronic effects, making them useful in UV-stabilization applications.

Formyl-Containing Compounds

3-Methylbenzaldehyde
  • Structure : A simple benzaldehyde derivative with a methyl group at position 3 ().
  • Comparison : The formyl group in both compounds enables nucleophilic additions (e.g., Grignard reactions). However, the absence of chlorine and ester functionalities in 3-Methylbenzaldehyde reduces its steric and electronic complexity, making it less versatile in pharmaceutical synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.